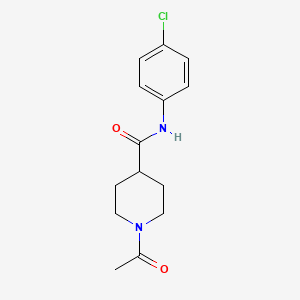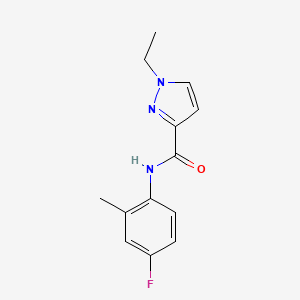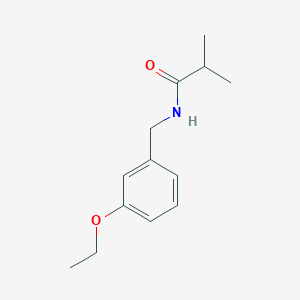![molecular formula C19H27N3O5 B5432026 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide, also known as DAS-4, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the migration and invasion of cancer cells, and it reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of collagen and fibrosis in animal models of liver fibrosis.
实验室实验的优点和局限性
One of the advantages of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is its high selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, this compound has a low molecular weight, which allows for easy penetration into cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its anti-proliferative effects. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-fibrotic agent. Finally, the development of more efficient synthesis methods for this compound could enable its use in larger-scale experiments.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been described in detail, and it has been investigated for its potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its potential use in clinical settings.
合成方法
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is synthesized through a multi-step process that involves the reaction of various reagents, including 4-ethoxybenzaldehyde, 2-aminoethanol, and oxalyl chloride. The synthesis method of this compound has been described in detail in scientific literature, and it involves the use of various techniques such as column chromatography and NMR spectroscopy.
科学研究应用
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been studied for its potential as an anti-inflammatory and anti-fibrotic agent.
属性
IUPAC Name |
3-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-16-5-3-15(4-6-16)21-17(23)11-18(24)22-8-10-27-19(13-22)12-20-7-9-25-14-19/h3-6,20H,2,7-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWEWIQEZTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)

![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)
